

# The Genesis and Trajectory of GP-2250: A Panavance Therapeutics Oncology Candidate

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Deep Dive for Researchers and Drug Development Professionals

Berwyn, PA - Panavance Therapeutics, a clinical-stage pharmaceutical company, is advancing its lead candidate, GP-2250 (**misetionamide**), a novel small molecule oncology therapeutic. This technical guide provides an in-depth overview of the discovery, preclinical development, and ongoing clinical evaluation of GP-2250, tailored for researchers, scientists, and drug development professionals. The agent has demonstrated a unique dual mechanism of action, promising preclinical efficacy, and a favorable safety profile in early clinical trials, positioning it as a significant potential addition to the armamentarium against various cancers, particularly pancreatic and ovarian cancers.

### A Dual-Pronged Assault on Cancer Cell Viability

GP-2250 is an oxathiazine derivative that exhibits a novel dual mechanism of action, fundamentally disrupting the cellular processes essential for cancer cell survival and proliferation.[1][2] This two-pronged attack involves the interruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors.

Firstly, GP-2250 selectively targets the altered metabolism of cancer cells, a hallmark of malignancy known as the Warburg effect. Cancer cells heavily rely on aerobic glycolysis for energy production. GP-2250 inhibits key enzymes in this pathway, including hexokinases (HK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a significant reduction in ATP production.[3][4] This energy deficit induces oxidative, metabolic, and hypoxic stress within the cancer cells, ultimately triggering apoptosis, or programmed cell death.[5]



Secondly, GP-2250 directly inhibits the activity of critical transcription factors, notably Nuclear Factor-kappa B (NF-кB) and c-MYC. The inhibition of NF-кB, a key promoter of tumor growth and proliferation, leads to a reduction in the expression of anti-apoptotic proteins like Bcl2 and cell cycle regulators like cyclin D1. More recently, Panavance announced the discovery that **misetionamide** also directly inhibits the oncogenic transcription factor c-MYC, further impeding cancer cells' ability for protein synthesis and DNA transcription. This combined assault on both the energy supply and the transcriptional machinery of cancer cells contributes to its potent and selective anti-tumor activity.

# Preclinical Efficacy: A Broad Spectrum of Activity

GP-2250 has undergone extensive preclinical evaluation, demonstrating significant antineoplastic activity across a wide range of cancer cell lines and in vivo models.

### In Vitro Cytotoxicity

The cytotoxic potential of GP-2250 was assessed in over 300 cancer cell lines using the OncoPanel™ cytotoxicity assay. The results indicated broad activity across 15 different cancer types, with notable efficacy in pancreatic and ovarian cancer cell lines. While a comprehensive list of IC50 values is not publicly available, representative data and concentration ranges have been reported.

Table 1: In Vitro Cytotoxicity of GP-2250

| Parameter                 | Concentration<br>Range (µM) | Cancer Types        | Reference |
|---------------------------|-----------------------------|---------------------|-----------|
| IC50                      | 10 - 100                    | Pancreatic, Ovarian |           |
| EC50                      | 10 - 100                    | Pancreatic, Ovarian |           |
| 5X Apoptosis<br>Induction | 10 - 100                    | Pancreatic, Ovarian |           |

Specific IC50 values have been published for several pancreatic cancer cell lines, as detailed in Table 2.

Table 2: IC50 Values of GP-2250 in Pancreatic Cancer Cell Lines (48h treatment)



| Cell Line | IC50 (μM) | Reference |
|-----------|-----------|-----------|
| Bo103     | 670       |           |
| Bo80      | 257       | _         |
| Bo73      | 646       | _         |
| PancTul   | 285       | _         |

# In Vivo Xenograft Studies

The in vivo efficacy of GP-2250 has been evaluated in various mouse xenograft models, demonstrating significant tumor growth inhibition. In these studies, GP-2250 administered as a monotherapy resulted in a 30-40% reduction in tumor volume compared to the vehicle control group.

Table 3: Summary of GP-2250 Efficacy in Xenograft Models

| Tumor Type           | Treatment Groups with Significant Tumor Progression Reduction | Reference |
|----------------------|---------------------------------------------------------------|-----------|
| Colon (HT-29)        | 500 and 1000 mg/kg                                            |           |
| Ovarian (SKOV-3)     | All treatment groups (250, 500, 1000 mg/kg)                   |           |
| Head & Neck (Cal-27) | 1000 mg/kg                                                    |           |
| Melanoma (Hs-695T)   | 250 and 1000 mg/kg                                            |           |

Furthermore, preclinical studies have shown that GP-2250 acts synergistically with standard-of-care chemotherapies, notably gemcitabine in pancreatic cancer models. In patient-derived xenograft (PDX) models of pancreatic cancer, the combination of GP-2250 and gemcitabine resulted in tumor regression in 5 out of 9 models.





# Clinical Development: A Focus on High Unmet Needs

Based on the promising preclinical data, Panavance Therapeutics has advanced GP-2250 into clinical development, with an initial focus on pancreatic cancer.

# Phase 1 Clinical Trial (NCT03854110)

A Phase 1, first-in-human, open-label, dose-escalation trial was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GP-2250 in combination with gemcitabine in patients with advanced unresectable or metastatic pancreatic adenocarcinoma who have progressed on 5-FU-based chemotherapy.

Table 4: NCT03854110 Trial Design

| Parameter           | Description                                                                                                                                                                                                                                    |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase               | 1                                                                                                                                                                                                                                              |
| Title               | A Phase 1 Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of GP-2250 With Gemcitabine in Advanced Unresectable or Metastatic Pancreatic Adenocarcinoma Following Progression on 5-FU-based Chemotherapy |
| Patient Population  | Adults with advanced pancreatic adenocarcinoma with disease progression on 5-FU based chemotherapy                                                                                                                                             |
| Intervention        | GP-2250 dose escalation (starting at 250 mg up to 40 g IV weekly) in combination with gemcitabine                                                                                                                                              |
| Primary Endpoints   | Safety and tolerability                                                                                                                                                                                                                        |
| Secondary Endpoints | Preliminary efficacy, pharmacokinetics, pharmacodynamic blood markers                                                                                                                                                                          |



Interim results from this trial have been encouraging. As of May 2025, 52 patients have been enrolled. The combination of GP-2250 and gemcitabine has been well-tolerated, with no new or exacerbated toxicities observed compared to what is expected with gemcitabine alone.

Table 5: Interim Efficacy Results from the Phase 1 Trial of GP-2250 in Pancreatic Cancer

| Efficacy Endpoint                          | Result          |
|--------------------------------------------|-----------------|
| Progression-Free Survival (PFS) ≥ 16 weeks | 23% of patients |
| Progression-Free Survival (PFS) ≥ 24 weeks | 13% of patients |
| Progression-Free Survival (PFS) ≥ 32 weeks | 8% of patients  |
| Stable Disease                             | 33% of patients |
| Partial Response (RECIST criteria)         | 12% of patients |

Pharmacokinetic analysis from the Phase 1 trial indicates that GP-2250 has a blood half-life of approximately 5 hours. However, biomarker data on mTOR and AKT suggest a longer biological half-life of 4-5 days, indicating a sustained effect on its molecular targets.

#### **Future Directions**

Panavance Therapeutics is planning to advance GP-2250 into later-stage clinical trials. The company is preparing for a pivotal Phase 3 trial in first-line maintenance therapy for non-BRCA mutated pancreatic cancer and a Phase 2/3 study in ovarian cancer.

# **Experimental Methodologies**

The following sections detail the general protocols for the key experiments cited in the development of GP-2250.

#### In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.



- Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of GP-2250 or vehicle control for a specified duration (e.g., 48 or 72 hours).
- MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a
  microplate reader. The IC50 value, the concentration of drug that inhibits 50% of cell growth,
  is then calculated from the dose-response curve.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

- Cell Treatment: Cells are treated with GP-2250 or a control substance.
- Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITCconjugated Annexin V and propidium iodide (PI).
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V
  positive, PI negative cells are considered to be in early apoptosis, while cells positive for
  both stains are in late apoptosis or necrosis.

#### In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

 Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., CrTac:NCR-Foxn1nu).



- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into treatment and control groups. GP-2250 or vehicle is administered daily via intraperitoneal injection for a specified period (e.g., 28 days).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
- Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

# **Visualizing the Science of GP-2250**

To further elucidate the mechanisms and development pipeline of GP-2250, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page



Caption: Dual mechanism of action of GP-2250.



Click to download full resolution via product page

Caption: GP-2250 development and clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. panavance.com [panavance.com]
- 2. Scientific Posters | AACR 2022 Oncodesign Services [oncodesign-services.com]
- 3. Preclinical data of GP-2250 to treat pancreatic cancer ecancer [ecancer.org]
- 4. GP-2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP-Kinase and impairs the NF-kB pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [The Genesis and Trajectory of GP-2250: A Panavance Therapeutics Oncology Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6335462#discovery-and-development-history-of-panavance-therapeutics-gp-2250]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com